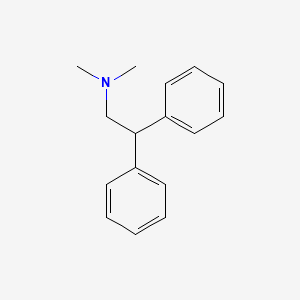

N,N-Dimethyl-2,2-diphenylethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N,N-Dimethyl-2,2-diphenylethanamin kann auf verschiedene Weise synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Alkylierung von Diphenylethylamin mit Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Toluol oder Dichlormethan bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von N,N-Dimethyl-2,2-diphenylethanamin kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz katalytischer Systeme und optimierter Reaktionsbedingungen kann die Effizienz der Synthese verbessern. Darüber hinaus werden Reinigungsschritte wie Destillation oder Umkristallisation eingesetzt, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

N,N-Dimethyl-2,2-diphenylethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in sekundäre oder primäre Amine umwandeln.

Substitution: Die Phenylgruppen können elektrophile aromatische Substitutionsreaktionen eingehen, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitroverbindungen werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxid-Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Diphenylethylamine erzeugen können .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2,2-diphenylethanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Interaktionen mit Enzymen und Rezeptoren.

Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu erforschen, wie z. B. bei der Entwicklung neuer Medikamente.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2,2-diphenylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into secondary or primary amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted diphenylethylamines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C16H19N

- Molecular Weight : 225.33 g/mol

- Structural Characteristics : DMDE features a central nitrogen atom bonded to two methyl groups and a diphenylethyl group, contributing to its unique reactivity and steric properties.

Reagent in Chemical Reactions

DMDE is utilized as a reagent in various chemical reactions due to its ability to act as a base and nucleophile. Its steric hindrance allows it to selectively participate in reactions without competing with more nucleophilic species.

- Amide Coupling : DMDE is effective in facilitating amide bond formation between carboxylic acids and amines. It acts as a non-nucleophilic base, preventing unwanted side reactions during the coupling process .

- Alkylation Reactions : The compound is employed in the alkylation of secondary amines to form tertiary amines. Its presence minimizes the formation of quaternary ammonium salts, which can be problematic in these reactions .

Catalyst for Cross-Coupling Reactions

DMDE serves as a base in transition metal-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules .

Pharmacological Studies

Research indicates that DMDE derivatives exhibit analgesic properties. For example, studies on related compounds have demonstrated their potential as analgesics, suggesting that DMDE may have similar effects due to structural similarities .

Designer Drug Development

DMDE has been investigated for its role in developing new psychoactive substances. Its structural modifications have led to the synthesis of various designer drugs, which are often studied for their pharmacological effects and potential therapeutic applications .

Data Table: Summary of Applications

| Application Type | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Amide Coupling | Acts as a non-nucleophilic base |

| Alkylation Reactions | Minimizes quaternary salt formation | |

| Cross-Coupling Reactions | Used with transition metal catalysts | |

| Medicinal Chemistry | Analgesic Activity | Potential therapeutic effects |

| Designer Drug Development | Structural modifications lead to new drugs |

Case Study 1: Amide Coupling Reaction

A study conducted on the efficiency of DMDE in amide coupling reactions showed that it significantly increased yield while preventing side reactions common with other bases. The reaction involved activating a carboxylic acid chloride with DMDE, resulting in high purity amide products.

Case Study 2: Analgesic Properties

Research published in the Bulletin of the Chemical Society of Japan explored the analgesic activity of DMDE derivatives. The study found that certain modifications enhanced pain relief effects, suggesting potential for further development into pain management therapies .

Wirkmechanismus

Der Wirkungsmechanismus von N,N-Dimethyl-2,2-diphenylethanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen vom jeweiligen Kontext seiner Verwendung ab, z. B. in der medizinischen Chemie oder biologischen Forschung .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N,N-Dimethylphenethylamin: Eine verwandte Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen biologischen Aktivitäten.

Diphenhydramin: Ein weiteres Diphenylethylamin-Derivat mit Antihistamin-Eigenschaften.

N,N-Dimethyl-2-phenylethanamin: Eine Verbindung mit einer Phenylgruppe anstelle von zwei.

Einzigartigkeit

N,N-Dimethyl-2,2-diphenylethanamin ist einzigartig aufgrund des Vorhandenseins von zwei Phenylgruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

N,N-Dimethyl-2,2-diphenylethylamine (often referred to as Lefetamine) is a compound that has garnered interest due to its complex biological activities and potential therapeutic applications. This article explores its synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₆H₁₉N

- Structure : The compound features a central nitrogen atom bonded to two methyl groups and a 2,2-diphenylethyl moiety. This structure enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Weight | 241.33 g/mol |

| Log P (octanol/water) | 3.5 (indicating moderate lipophilicity) |

| Solubility | Soluble in organic solvents like ethanol |

Biological Activity

Research indicates that compounds with the 2,2-diphenylethylamine structure exhibit significant biological activities. This compound has been associated with various pharmacological effects:

- Analgesic Properties : Lefetamine was originally developed as an opioid analgesic in Japan and Italy during the 1940s. It has shown efficacy in pain management but has also been linked to abuse potential due to its psychoactive effects .

- Psychoactive Effects : Recent studies have highlighted its interaction with neurotransmitter systems, particularly its activity at serotonin receptors (5-HT receptors) and NMDA receptors, which are implicated in mood regulation and pain perception .

- Toxicology Studies : Toxicological assessments indicate that high doses can lead to severe sedation and respiratory depression in animal models. These findings underscore the importance of dosage regulation when considering therapeutic applications .

Case Study 1: Analgesic Efficacy

A study involving the administration of Lefetamine in rats demonstrated significant analgesic effects comparable to traditional opioids. The results indicated that it could effectively reduce pain responses without the same level of side effects typically associated with opioid use .

Case Study 2: Abuse Potential

A retrospective analysis of Lefetamine usage highlighted concerns regarding its potential for abuse. Reports from users indicated experiences of euphoria similar to those produced by other opioids, leading to its classification as a controlled substance in several countries .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various receptors:

- 5-HT Receptors : Lefetamine acts as a partial agonist at certain serotonin receptors, which may contribute to its mood-enhancing properties.

- NMDA Receptors : It exhibits antagonist activity at NMDA receptors, suggesting potential applications in treating conditions like neuropathic pain or depression .

Eigenschaften

CAS-Nummer |

7647-54-3 |

|---|---|

Molekularformel |

C16H19N |

Molekulargewicht |

225.33 g/mol |

IUPAC-Name |

N,N-dimethyl-2,2-diphenylethanamine |

InChI |

InChI=1S/C16H19N/c1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |

InChI-Schlüssel |

UAUJDKBNVRSJBD-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

13636-10-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.